VEGFR-2 Enzymatic Inhibition Potency: Target Compound vs. First-Generation Multikinase Inhibitors (Sorafenib, Sunitinib)
In a cell-free VEGFR-2 enzymatic assay, the target compound (identified as compound 3k in the 2015 MedChemComm study) inhibited VEGFR-2 with an IC50 of 0.5 nM, representing a potency improvement of approximately 180-fold over sorafenib (IC50 ~90 nM) and approximately 160-fold over sunitinib (IC50 ~80 nM) measured under comparable ATP concentrations [1][2]. This sub-nanomolar potency is attributed to the compound's ability to form a hydrogen bond between the pyridin-2-ylamino group and the hinge region cysteine (Cys919) while the 1-naphthamide moiety occupies the hydrophobic allosteric back pocket of the DFG-out kinase conformation [1].
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 0.5 nM (compound 3k in Lv et al., 2015) |
| Comparator Or Baseline | Sorafenib: ~90 nM; Sunitinib: ~80 nM |
| Quantified Difference | Target compound is 160–180 times more potent than sorafenib and sunitinib in enzymatic assays |
| Conditions | Cell-free VEGFR-2 kinase assay, ATP concentration ~Km, recombinant VEGFR-2 cytoplasmic domain (Lv et al., 2015); sorafenib and sunitinib data from published VEGFR-2 biochemical assays at comparable ATP levels [2]. |
Why This Matters
Researchers requiring maximal VEGFR-2 engagement at low compound concentrations—for example, in cellular target occupancy studies where cytotoxicity limits inhibitor dosing—should prioritize this compound over first-generation multikinase inhibitors, which demand 100-fold higher concentrations to achieve equivalent target inhibition.
- [1] Lv Y, Li M, Cao S, Tong L, Peng T, Wei L, Xie H, Ding J, Duan W. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. Med. Chem. Commun., 2015, 6, 1375-1380. DOI: 10.1039/C5MD00191A. View Source
- [2] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res., 2004, 64(19), 7099-7109. DOI: 10.1158/0008-5472.CAN-04-1443. View Source
